
2-Cyano-4-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Cyano-4-nitrobenzene-1-sulfonyl chloride is a chemical compound with the CAS number 1099632-44-6 . It has a molecular weight of 246.63 . The IUPAC name for this compound is 2-cyano-4-nitrobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 413.1±40.0 °C and a predicted density of 1.72±0.1 g/cm3 . Its melting point is reported to be between 108-109 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-Cyano-4-nitrobenzene-1-sulfonyl chloride is involved in the synthesis of novel heterocyclic compounds. In a study, it was used to synthesize new 3- and 5-amino-pyrazoles, which are important in the development of heterocyclic chemistry. These compounds were identified and determined through methods like gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR), demonstrating the utility of this compound in synthetic organic chemistry (Plescia, Daidone, & Bajardi, 1982).
Molecular Structure and Spectroscopic Studies
Research has been conducted on the molecular structure and vibrational spectroscopic analysis of derivatives of this compound. This includes studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC), a compound related to this compound. The research explored its spectroscopic properties, molecular geometry, and chemical significance, using techniques like Fourier-transform infrared spectroscopy (FTIR) and density functional theory (DFT) (Nagarajan & Krishnakumar, 2018).
Gas-phase Electron Diffraction Studies
A detailed study of the structure of 4-nitrobenzene sulfonyl chloride, which is chemically similar to this compound, was performed using gas-phase electron diffraction and quantum chemical methods. This research is crucial for understanding the physical and chemical properties of such molecules at the atomic level (Petrov et al., 2009).
Synthesis of Sulfonamide Derivatives
This compound is potentially useful in the synthesis of sulfonamide derivatives. Such derivatives have been explored for their antimicrobial activities and potential applications in medical chemistry. This includes the study of 4-chloro-3-nitrobenzene sulfonamide derivatives, demonstrating the broad applicability of related sulfonyl chlorides in pharmaceutical research (Kumar et al., 2020).
Solvation and Catalysis Studies
Research on the hydrolysis of sulfonyl chlorides, including compounds similar to this compound, has been conducted to understand their behavior in different solvents and catalytic processes. This research contributes to the understanding of chemical reactions involving sulfonyl chlorides in various industrial and pharmaceutical applications (Ivanov et al., 2005).
Propiedades
IUPAC Name |
2-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVUPGDAJHBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




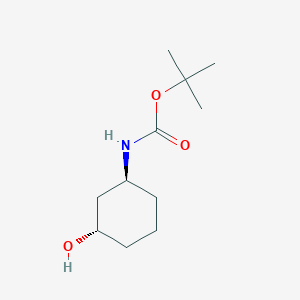


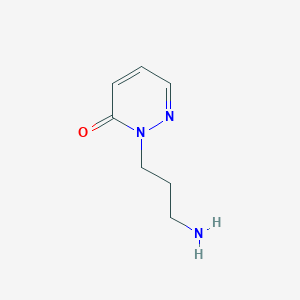
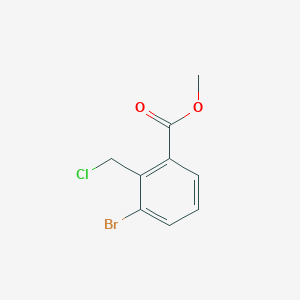
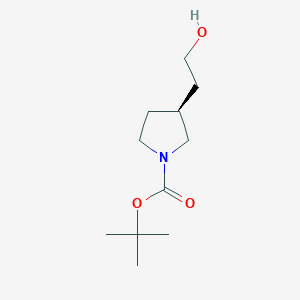
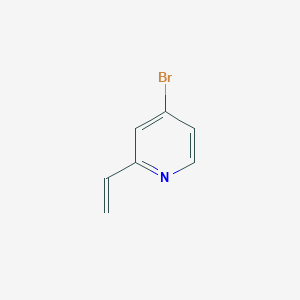
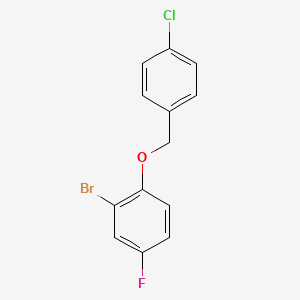
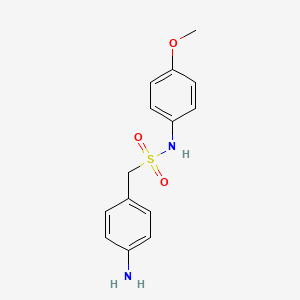
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

